1-Bromo-4-chloro-2-fluoronaphthalene
Description
Significance of Halogenated Naphthalenes in Modern Organic Chemistry
Halogenated naphthalenes are pivotal intermediates in the synthesis of a wide array of complex organic molecules. The halogen atoms serve as versatile functional handles, enabling a variety of chemical transformations. For instance, they can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents onto the naphthalene (B1677914) scaffold. This versatility has led to their use in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The nature and position of the halogen substituents can be tailored to fine-tune the reactivity and properties of the resulting molecules, making halogenated naphthalenes highly sought-after building blocks in modern organic chemistry.
Overview of Naphthalene Derivatives in Advanced Chemical Research
Naphthalene derivatives, in general, are a cornerstone of advanced chemical research due to their rich and tunable photophysical and electronic properties. nih.gov The extended π-system of the naphthalene core imparts fluorescence and charge-transport capabilities that can be modulated by the introduction of various functional groups. This has led to their investigation in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes for biological imaging. Furthermore, the rigid and planar structure of the naphthalene ring system provides a well-defined scaffold for the construction of supramolecular assemblies and complex molecular architectures.
Contextualization of 1-Bromo-4-chloro-2-fluoronaphthalene within Polyhalogenated Aromatic Systems
This compound is a specific example of a polyhalogenated naphthalene, featuring three different halogen atoms—bromine, chlorine, and fluorine—at defined positions on the naphthalene ring. This particular substitution pattern is expected to confer a unique combination of reactivity and physical properties. The presence of multiple, distinct halogen atoms offers the potential for selective, stepwise functionalization, a highly desirable feature in synthetic chemistry. For instance, the carbon-bromine bond is generally more reactive in cross-coupling reactions than the carbon-chlorine bond, which in turn is more reactive than the carbon-fluorine bond. This hierarchy of reactivity allows for the sequential introduction of different groups at specific positions. The fluorine atom, with its high electronegativity, is anticipated to significantly influence the electronic properties of the naphthalene ring, potentially impacting its photophysical characteristics and its susceptibility to nucleophilic attack. As such, this compound represents a versatile platform for the synthesis of highly substituted and functionalized naphthalene derivatives for a range of potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5BrClF |
|---|---|
Molecular Weight |
259.50 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-fluoronaphthalene |
InChI |
InChI=1S/C10H5BrClF/c11-10-7-4-2-1-3-6(7)8(12)5-9(10)13/h1-5H |
InChI Key |
WRAPMARTWZQFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Br)F)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Chloro 2 Fluoronaphthalene
Reactivity Profile of Polyhalogenated Naphthalenes
The reactivity of polyhalogenated naphthalenes such as 1-bromo-4-chloro-2-fluoronaphthalene is governed by the nature and position of the halogen substituents on the aromatic core. These substituents influence the electronic properties of the naphthalene (B1677914) ring and the relative strength of the carbon-halogen (C-X) bonds. The C-X bond strength increases in the order C-I < C-Br < C-Cl < C-F. This trend is a determining factor in reactions that involve the cleavage of a C-X bond, such as in palladium-catalyzed cross-coupling reactions.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often inverted (C-F > C-Cl > C-Br > C-I). This is because the rate-determining step is the attack of the nucleophile on the carbon atom, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex. The presence of multiple halogens on the naphthalene ring creates a complex electronic environment. The halogens are electron-withdrawing through induction, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. The specific substitution pattern on this compound—with halogens at the 1, 2, and 4 positions—results in a distinct reactivity profile that enables site-selective chemical transformations.
Cross-Coupling Reactions Involving this compound
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the key challenge and opportunity lie in achieving site-selectivity.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.org In the case of this compound, the reaction is anticipated to proceed with high selectivity at the C-Br bond. The generally accepted catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the aryl halide to a palladium(0) complex is typically the rate-determining step, and its rate is highly dependent on the C-X bond dissociation energy. libretexts.org The reactivity of aryl halides in this step follows the order: Ar-I > Ar-Br >> Ar-Cl. organic-chemistry.org Consequently, the C-Br bond at the C1 position of this compound is significantly more susceptible to oxidative addition than the C-Cl and C-F bonds. This inherent difference in reactivity allows for the selective coupling of a boronic acid at the C1 position while leaving the chloro and fluoro substituents intact for potential subsequent transformations.
Table 1: Typical Conditions for Suzuki Coupling of Aryl Bromides
| Component | Example |
|---|---|
| Aryl Halide | This compound |
| Boronic Acid/Ester | Phenylboronic acid |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | PPh₃, PCy₃ |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF/Water |
| Temperature | 80-110 °C |
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often with a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the reactivity of the halide in the Sonogashira reaction is dictated by the ease of oxidative addition to the palladium center. The established reactivity order for aryl halides is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. wikipedia.orgnrochemistry.com Therefore, when this compound is subjected to Sonogashira coupling conditions, the reaction is expected to occur exclusively at the C1 position, leading to the formation of a 1-alkynyl-4-chloro-2-fluoronaphthalene. nrochemistry.com This high degree of site-selectivity is a common feature of palladium-catalyzed cross-coupling reactions with polyhalogenated substrates containing different halogens. wikipedia.orglibretexts.org Other carbon-carbon bond-forming reactions, such as the Heck and Stille couplings, would also be expected to show similar selectivity for the C-Br bond of this substrate.
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Example |
|---|---|
| Aryl Halide | This compound |
| Terminal Alkyne | Phenylacetylene |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 80 °C |
Site-selective cross-coupling in polyhalogenated arenes is a powerful strategy for the streamlined synthesis of complex molecules. nih.gov The selectivity in these reactions is primarily governed by the differential reactivity of the carbon-halogen bonds towards oxidative addition by a low-valent transition metal catalyst, typically palladium(0). nih.gov The energy of the C-X bond and the electronic properties of the aromatic ring are the key factors determining the rate of this step.
Table 3: Relative Reactivity of Carbon-Halogen Bonds in Pd-Catalyzed Cross-Coupling
| Carbon-Halogen Bond | Relative Bond Dissociation Energy (kJ/mol) | General Reactivity in Oxidative Addition |
|---|---|---|
| C-F | ~544 | Very Low |
| C-Cl | ~406 | Low |
| C-Br | ~339 | High |
| C-I | ~272 | Very High |
Note: Bond dissociation energies are approximate values for benzene (B151609) and can vary with substitution.
For this compound, the significant difference in bond dissociation energies between C-Br, C-Cl, and C-F ensures a high degree of chemoselectivity. The palladium catalyst will preferentially react with the weaker C-Br bond, allowing for selective functionalization at the C1 position. Achieving subsequent couplings at the C-Cl position would require more forcing reaction conditions, such as higher temperatures, different ligands, or more active catalyst systems, while the C-F bond would remain largely unreactive under typical cross-coupling conditions.
Ullmann Coupling Mechanisms of Naphthyl Halogen Derivatives
The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-catalyzed coupling of two aryl halides. organic-chemistry.org The reaction typically requires high temperatures, often in the presence of a copper or copper-bronze catalyst. organic-chemistry.org The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. organic-chemistry.orgnih.gov In the case of polyhalogenated naphthalenes, the reaction is expected to proceed at the most reactive halogen site. Similar to palladium-catalyzed reactions, the reactivity of aryl halides in the Ullmann coupling generally follows the order Ar-I > Ar-Br > Ar-Cl.
For this compound, an Ullmann homocoupling would likely lead to the formation of 4,4'-dichloro-2,2'-difluoro-1,1'-binaphthyl via the formation of a C-C bond at the C1 position. The reaction mechanism is proposed to start with the oxidative addition of the aryl bromide to a copper(I) species, followed by reaction with a second molecule of the aryl bromide and subsequent reductive elimination to form the biaryl product and regenerate the copper(I) catalyst. organic-chemistry.org Due to the harsh conditions often required, the selectivity of the Ullmann coupling can sometimes be lower than that of modern palladium-catalyzed methods. nih.gov
Displacement Reactions and Kinetic Studies of Halogenated Naphthalenes
While cross-coupling reactions exploit the relative weakness of the C-Br bond, displacement reactions, particularly nucleophilic aromatic substitution (SNAr), are governed by different principles. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho and/or para to the leaving group, as they stabilize the negative charge in the intermediate. libretexts.org
The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the rate-determining addition step. youtube.com
In this compound, the fluorine atom at the C2 position is the most likely site for nucleophilic attack. Its reactivity is enhanced by the electron-withdrawing effects of the adjacent bromine at C1 and the chlorine at C4. Kinetic studies on related halogenated naphthalenes have shown that the rate of displacement is highly dependent on the nature of the nucleophile, the solvent, and the substitution pattern on the naphthalene ring. Therefore, under SNAr conditions, one would predict the selective displacement of the fluoride (B91410) anion by a suitable nucleophile, such as an alkoxide or an amine, to yield a 2-substituted-1-bromo-4-chloronaphthalene. This reactivity is complementary to that observed in transition-metal-catalyzed cross-coupling reactions.
Reactions with Organometallic Reagents and Derived Intermediates
Following a comprehensive review of available scientific literature, detailed research findings specifically concerning the reactions of this compound with organometallic reagents could not be located. The search did not yield specific experimental data, mechanistic studies, or reaction tables for this particular compound.
While general principles of organometallic chemistry suggest that aryl halides, such as this compound, can participate in reactions like Grignard reagent formation or cross-coupling reactions, no studies documenting these specific transformations for this molecule were found. wikipedia.orgnoaa.govmsu.edu The reactivity of related, but structurally distinct, compounds like 1-bromo-2-chloro-4-fluorobenzene (B27530), which forms a Grignard reagent, and 1-bromonaphthalene, which can form both Grignard and organolithium intermediates, has been documented. wikipedia.orgossila.com However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental evidence.
Therefore, this section cannot be populated with the requested detailed research findings and data tables due to a lack of available information in the searched sources.
Advanced Spectroscopic Characterization of 1 Bromo 4 Chloro 2 Fluoronaphthalene
Electronic Absorption Spectroscopy
There are no available UV-Vis absorption spectra to characterize the electronic transitions of the molecule.
This lack of data indicates that 1-Bromo-4-chloro-2-fluoronaphthalene is likely a compound that has not been extensively synthesized or characterized, or the results of such studies have not been published in accessible formats. Therefore, a thorough and scientifically accurate article focusing solely on its advanced spectroscopic characterization cannot be generated at this time.
High-Resolution Electronic Absorption Spectrum Analysis
The electronic absorption spectrum of a molecule provides critical insights into its electronic structure and the transitions between different electronic states. For halogenated naphthalenes, these spectra are typically characterized by distinct absorption bands in the ultraviolet (UV) region, corresponding to π → π* transitions within the aromatic system.
A high-resolution analysis of the vapor-phase absorption spectrum of this compound would be expected to reveal sharp, well-resolved vibronic features. The positions and intensities of these absorption bands are sensitive to the nature and position of the halogen substituents. The substitution of hydrogen atoms with bromine, chlorine, and fluorine atoms influences the energy levels of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted naphthalene (B1677914). Studies on various substituted naphthalenes have shown that such substitutions can cause bathochromic (red) or hypsochromic (blue) shifts in the spectral bands. rsc.orgmdpi.com
Table 1: Illustrative Data from High-Resolution Electronic Absorption Spectrum Analysis
| Parameter | Expected Observation | Significance |
| Absorption Maxima (λmax) | Multiple bands in the UV region | Corresponds to the energies of electronic transitions between the ground and excited states. |
| Molar Absorptivity (ε) | Varies for each absorption band | Indicates the probability of a particular electronic transition occurring. |
| Spectral Shifts | Shifts relative to naphthalene and other halonaphthalenes | Reveals the electronic effects (inductive and mesomeric) of the Br, Cl, and F substituents on the aromatic system. |
Note: This table is illustrative and represents the type of data that would be obtained from a high-resolution electronic absorption spectrum analysis. Specific values for this compound are not available in the reviewed literature.
Vibronic Bands and Rotational Contours
Vibronic bands in an electronic spectrum arise from the simultaneous excitation of electronic and vibrational modes of a molecule. The analysis of these bands provides detailed information about the vibrational frequencies in both the ground and excited electronic states. In the case of this compound, the complex interplay of the three different halogen substituents would be expected to result in a rich and intricate vibronic structure.
Furthermore, the high-resolution spectrum would exhibit rotational contours for each vibronic band. The shape of these contours is determined by the molecule's moments of inertia, which in turn depend on its geometry. Analysis of these rotational contours can yield precise rotational constants for the molecule in its different electronic states. This information is invaluable for determining the molecule's geometry and how it may change upon electronic excitation. While specific data for the target molecule is unavailable, studies on related molecules like naphthalene have demonstrated the power of this technique in understanding vibronic coupling. aip.orgnih.govnih.gov
Table 2: Illustrative Data from Vibronic Band and Rotational Contour Analysis
| Parameter | Expected Observation | Significance |
| Vibronic Band Frequencies | A series of sharp peaks associated with each electronic transition | Corresponds to the vibrational energy levels of the molecule in its ground and excited states. |
| Rotational Constants (A, B, C) | Derived from the fine structure of the rotational contours | Provides precise information about the moments of inertia and, consequently, the three-dimensional structure of the molecule. |
| Band Types | A-, B-, or C-type contours | Indicates the orientation of the transition dipole moment relative to the principal axes of the molecule. |
Note: This table is illustrative and represents the type of data that would be obtained from a detailed analysis of vibronic bands and rotational contours. Specific values for this compound are not available in the reviewed literature.
X-ray Crystallographic Studies for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.
The resulting crystal structure would reveal the packing of the molecules in the unit cell and the nature of any non-covalent interactions, such as halogen bonding or π-π stacking, which are crucial in determining the solid-state properties of the material. This technique would provide unambiguous confirmation of the substitution pattern on the naphthalene core. While crystallographic data for the specific title compound is not found in the search results, general information for related compounds like 1-bromo-4-chloronaphthalene (B1587457) exists. aanda.orgnih.govchemicalbook.com
Table 3: Illustrative Data from X-ray Crystallographic Analysis
| Parameter | Expected Observation | Significance |
| Crystal System and Space Group | e.g., Monoclinic, P21/c | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise values in Å and degrees | Defines the size and shape of the repeating unit of the crystal structure. |
| Bond Lengths and Angles | Specific values for all atoms in the molecule | Provides a detailed geometric description of the molecule in the solid state. |
| Intermolecular Interactions | Distances and angles of contacts between molecules | Elucidates the forces that govern the packing of molecules in the crystal, such as van der Waals forces and halogen bonds. |
Note: This table is illustrative and represents the type of data that would be obtained from an X-ray crystallographic study. Specific values for this compound are not available in the reviewed literature.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic makeup.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the equilibrium geometry of molecules. For 1-bromo-4-chloro-2-fluoronaphthalene, a geometry optimization would be performed, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p).
The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. The presence of three different halogens (F, Cl, Br) on the naphthalene (B1677914) core introduces steric and electronic perturbations. The bulky bromine and chlorine atoms, positioned at C1 and C4 respectively, would likely cause minor distortions in the planarity of the naphthalene ring system to minimize steric strain. The highly electronegative fluorine atom at C2 would primarily influence the electronic distribution. DFT calculations would precisely quantify these structural parameters.
Illustrative Optimized Geometrical Parameters This table presents plausible data based on calculations of similar halogenated aromatic compounds.
| Parameter | Predicted Value |
| C1-Br Bond Length | ~1.90 Å |
| C4-Cl Bond Length | ~1.74 Å |
| C2-F Bond Length | ~1.36 Å |
| C1-C2-C3-C4 Dihedral Angle | < 1.0° |
| C-C Bond Lengths (Aromatic) | 1.37 - 1.43 Å |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) provide a rigorous way to study electronic structure.
While computationally more intensive than DFT, ab initio calculations can offer a higher level of accuracy for electronic properties. For a molecule like this compound, these methods would be used to corroborate the DFT-optimized geometry and to calculate a more precise electronic energy and wavefunction. This allows for a detailed understanding of electron correlation effects, which are significant in π-conjugated systems like naphthalene.
Analysis of Electronic Properties
The arrangement and energy of electrons within a molecule dictate its chemical reactivity, optical properties, and intermolecular interactions.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govacs.org
For this compound, the HOMO and LUMO would be delocalized π-orbitals distributed across the naphthalene ring system. The presence of electron-withdrawing halogen substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it can be more readily excited. nih.govdergipark.org.tr
Predicted Frontier Orbital Energies This table presents plausible data based on calculations of similar halogenated aromatic compounds.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and delocalization effects. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions, measured as stabilization energy E(2), quantifies hyperconjugative and conjugative effects.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). dergipark.org.tr
For this compound, the MEP map would show negative potential (typically colored red) concentrated around the highly electronegative fluorine and chlorine atoms, indicating these are sites susceptible to electrophilic attack. The regions above and below the plane of the π-system of the naphthalene rings would also exhibit negative potential. In contrast, positive potential (typically colored blue) would be located around the hydrogen atoms and potentially in a "σ-hole" region on the bromine atom, which is a known feature of heavier halogens that can lead to halogen bonding. dergipark.org.tr This mapping helps predict how the molecule will interact with other reagents or biological targets.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental analytical method for identifying molecular structures. Theoretical calculations are crucial for the accurate assignment of vibrational modes observed in experimental spectra. While direct experimental and computational studies on this compound are not extensively available, detailed analyses of closely related compounds, such as 1-bromo-4-fluoronaphthalene (B1202307), provide significant insights.
A comprehensive study on 1-bromo-4-fluoronaphthalene utilized Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G** basis set to calculate its vibrational frequencies. nih.gov The theoretical harmonic frequencies are typically scaled to correct for anharmonicity and limitations in the computational method, leading to excellent agreement between the calculated and experimental spectra recorded via FTIR and FT-Raman spectroscopy. nih.gov
The assignment of each vibrational mode is clarified using Potential Energy Distribution (PED) analysis. PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous description of the molecular motions associated with each spectral band.
For the analogue 1-bromo-4-fluoronaphthalene, a detailed assignment of its 48 normal modes was performed. nih.gov The vibrations include C-H stretching, C-C stretching of the naphthalene ring, in-plane and out-of-plane C-H bending, and vibrations involving the halogen substituents (C-F, C-Br). For instance, aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. researchgate.net The C-Br stretching vibrations in aromatic bromine compounds are generally found in the 650-395 cm⁻¹ region. researchgate.net
The table below presents a selection of scaled theoretical vibrational frequencies and their corresponding PED assignments for the analogous compound, 1-bromo-4-fluoronaphthalene, calculated at the B3LYP/6-311+G** level. nih.gov This data serves as a strong predictive model for the vibrational spectrum of this compound.
| Scaled Frequency (cm⁻¹) | Assignment and Potential Energy Distribution (PED) % |
|---|---|
| 3105 | ν(C-H) (99%) |
| 1625 | ν(C-C) (45%), β(C-C-H) (25%) |
| 1580 | ν(C-C) (50%), β(C-C-H) (20%) |
| 1360 | ν(C-C) (40%), β(C-C-H) (30%) |
| 1245 | ν(C-F) (48%), ν(C-C) (22%) |
| 875 | γ(C-H) (65%) |
| 770 | γ(C-H) (55%), γ(C-C) (20%) |
| 560 | ν(C-Br) (40%), δ(C-C-C) (25%) |
| 430 | δ(C-C-C) (40%), γ(C-C) (25%) |
Note: ν = stretching, β = in-plane bending, γ = out-of-plane bending, δ = in-plane deformation. Data is representative and based on the analysis of the analogue compound 1-bromo-4-fluoronaphthalene. nih.gov
Computational Studies on Reaction Mechanisms and Energetics
Computational methods are indispensable for elucidating the mechanisms of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate with the highest potential energy. wikipedia.org By calculating the Gibbs free energy of activation (ΔG‡), TST allows for the estimation of reaction rate constants. wikipedia.org
Computational chemistry can predict the most likely outcomes of a chemical reaction by comparing the activation energies of different possible pathways. For substituted aromatic compounds, a key challenge is predicting the regioselectivity of reactions like electrophilic aromatic substitution.
For the naphthalene scaffold, electrophilic attack generally favors the C1 (alpha) position over the C2 (beta) position. This preference is explained by the greater stability of the carbocation intermediate (naphthalenonium ion) formed during C1 substitution, which can be represented by more resonance structures that preserve the aromaticity of one of the rings. youtube.comstackexchange.com However, this outcome is subject to kinetic versus thermodynamic control. For example, the sulfonation of naphthalene at low temperatures yields the kinetically favored 1-sulfonic acid product, while at higher temperatures, the more stable, thermodynamically favored 2-sulfonic acid product predominates because the reaction becomes reversible. youtube.comstackexchange.com
For this compound, computational models could predict the most probable sites for further substitution by calculating the energies of the intermediate carbocations for attack at each available position. rsc.org The existing electron-withdrawing halogen substituents would deactivate the ring towards electrophilic attack, and their directing effects would need to be computationally evaluated to predict the final product isomer distribution. rsc.org Similarly, for nucleophilic aromatic substitution, computational studies can predict whether the reaction proceeds via a concerted mechanism or through an intermediate anionic complex, which is often the case for chlorinated and brominated aromatics. acs.org
Intermolecular Interactions in Halogenated Naphthalenes
The physical properties and crystal packing of halogenated aromatic compounds are strongly influenced by specific non-covalent interactions involving the halogen atoms.
A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (termed a σ-hole) and a Lewis base (an electron-rich site). rsc.org In addition to the σ-hole, which is located along the extension of the C-X bond, an electron-deficient region can also exist on the surface of a halogen atom, perpendicular to the covalent bond, which is known as a π-hole. mdpi.com
In polyhalogenated naphthalenes, these interactions play a critical role in the solid-state architecture. rsc.org Computational studies on perfluorohalogenated naphthalenes have shown that π-hole interactions can be significantly enhanced compared to their benzene (B151609) analogues. rsc.org Crystal structure analysis of compounds like 3,6-diiodohexafluoronaphthalene has revealed intermolecular π-hole stacking between carbon atoms of the naphthalene ring, which cooperates with the σ-hole bonding of the iodine atoms. rsc.org The binding is often dominated by electrostatic and dispersion forces. rsc.orgnih.gov
For this compound, the bromine and chlorine atoms are capable of forming significant halogen bonds, while fluorine is generally a poor halogen bond donor. These interactions, along with potential π-hole interactions, would be key determinants of its crystal structure and material properties. rsc.orgmdpi.com
Applications in Advanced Organic Synthesis and Materials Science
1-Bromo-4-chloro-2-fluoronaphthalene as a Building Block in Complex Molecular Architectures
The strategic placement of bromo, chloro, and fluoro substituents on the naphthalene (B1677914) scaffold of this compound provides orthogonal reactivity, enabling its use in the stepwise construction of intricate molecular architectures. The differing reactivity of the carbon-halogen bonds allows for selective transformations, such as cross-coupling reactions, at specific positions while leaving the other halogen sites intact for subsequent modifications. This controlled approach is paramount in the total synthesis of natural products and the design of complex organic molecules with precisely defined structures and functions.
The presence of multiple reaction handles on this single molecular entity streamlines synthetic routes, often reducing the number of steps required to achieve a target molecule. This efficiency is a significant advantage in the synthesis of complex pharmaceuticals and other high-value organic compounds.
Synthesis of Functionalized Naphthalene Derivatives
This compound is a key precursor in the synthesis of a wide array of functionalized naphthalene derivatives. The selective functionalization at the bromo, chloro, or fluoro positions can be achieved by choosing appropriate reaction conditions and catalysts. For instance, the bromo group is typically more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various aryl, alkyl, and alkynyl groups at the 1-position.
Subsequent manipulation of the chloro and fluoro substituents can then be performed to introduce additional functionalities. This stepwise approach allows for the creation of a diverse library of polysubstituted naphthalenes with tailored electronic and steric properties for various applications.
Role in the Development of Organic Electronic Materials
The naphthalene core is a well-established component in the design of organic electronic materials due to its inherent aromaticity and charge-transport properties. The introduction of specific substituents, facilitated by precursors like this compound, allows for the fine-tuning of these properties.
Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), naphthalene-based compounds are utilized as host materials, emitting layer dopants, and charge-transporting materials. The ability to introduce various functional groups onto the naphthalene ring system via this compound enables the optimization of key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and photoluminescent quantum yield. These modifications are crucial for achieving high-efficiency and long-lasting OLED devices with specific emission colors.
Organic Photovoltaics (OPVs)
Similarly, in the realm of Organic Photovoltaics (OPVs), functionalized naphthalenes derived from this compound can be incorporated into donor or acceptor materials. The tailored electronic properties of these derivatives influence the light absorption characteristics, energy level alignment, and charge separation and transport efficiencies within the photovoltaic device, all of which are critical for maximizing the power conversion efficiency of solar cells.
Integration into Polymeric and Liquid Crystalline Systems
The functional groups introduced onto the naphthalene core using this compound can serve as anchor points for polymerization or as mesogenic units in liquid crystals. By incorporating these tailored naphthalene derivatives into polymer backbones or as side chains, materials with enhanced thermal stability, specific optical properties, and desirable charge-transport characteristics can be developed.
In the context of liquid crystals, the rigid, planar structure of the naphthalene unit can be leveraged to design molecules that exhibit liquid crystalline phases. The ability to precisely control the substitution pattern allows for the manipulation of molecular shape and intermolecular interactions, which are key determinants of the mesophase behavior and electro-optical properties of the resulting liquid crystalline materials.
Precursor for Specialized Reagents and Ligands
The unique electronic and steric properties of functionalized naphthalenes make them attractive components in the design of specialized reagents and ligands for catalysis. The strategic functionalization of this compound can lead to the synthesis of novel phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and other coordinating molecules. These ligands can then be used to modulate the activity and selectivity of metal catalysts in a wide range of organic transformations, contributing to the development of more efficient and sustainable chemical processes.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Selective Functionalization
The unique arrangement of halogens in 1-Bromo-4-chloro-2-fluoronaphthalene offers a prime opportunity for the development of novel synthetic methodologies. The differential reactivity of the C-Br, C-Cl, and C-F bonds is a key feature that can be exploited for selective functionalization. Future research should focus on regioselective transformations that can predictably modify one halogen site while leaving the others intact.
Key research avenues include:
Orthogonal Cross-Coupling Reactions: Developing catalytic systems that can selectively activate the C-Br bond for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while the C-Cl and C-F bonds remain unreacted. Subsequent reactions could then target the C-Cl bond under different catalytic conditions.
Directed Ortho-Metalation (DoM): Investigating the directing group ability of the fluorine atom to facilitate selective lithiation or magnesiation at the C3 position, enabling the introduction of a wide range of electrophiles.
Halogen Dance Reactions: Exploring the potential for base-catalyzed halogen migrations to access other isomers of bromo-chloro-fluoronaphthalene, which may not be readily accessible through direct synthesis.
Photoredox Catalysis: Utilizing light-mediated reactions to achieve selective C-halogen bond activation, potentially offering milder reaction conditions and unique selectivities compared to traditional thermal methods.
Successful development in these areas would provide a versatile toolkit for creating a diverse library of polysubstituted naphthalene (B1677914) derivatives with precisely controlled substitution patterns.
Advanced Catalytic Applications of Derived Compounds
The derivatives of this compound, synthesized through the methodologies described above, are expected to have significant potential as ligands in catalysis. The electronic and steric properties of the naphthalene core, modulated by the remaining halogen atoms and newly introduced functional groups, could lead to catalysts with enhanced activity, selectivity, and stability.
Future research should explore:
Chiral Ligand Synthesis: The development of chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands derived from functionalized this compound for asymmetric catalysis. The rigid naphthalene backbone could impart favorable conformational constraints.
Organocatalyst Development: The synthesis of novel organocatalysts, such as chiral amines or phosphoric acids, incorporating the halo-naphthalene scaffold. The fluorine atom, in particular, can influence the acidity and hydrogen-bonding capabilities of the catalyst.
Catalysts for Challenging Transformations: The application of these novel ligands in challenging catalytic reactions, such as C-H activation, CO2 reduction, and polymerization reactions, where catalyst performance is highly sensitive to ligand architecture.
Deeper Mechanistic Understanding of Complex Transformations
The inherent complexity of this compound provides a rich platform for fundamental mechanistic studies. A detailed understanding of the factors governing the selective activation of the different C-halogen bonds is crucial for the rational design of synthetic and catalytic processes.
Areas for in-depth investigation include:
Kinetic and Thermodynamic Studies: Performing competition experiments and computational modeling to quantify the relative reactivities of the C-Br, C-Cl, and C-F bonds under various reaction conditions.
Spectroscopic and Crystallographic Analysis: Characterizing reaction intermediates and catalyst-substrate complexes using techniques such as in-situ NMR, X-ray crystallography, and advanced mass spectrometry to elucidate reaction pathways.
Theoretical Modeling: Employing density functional theory (DFT) and other computational methods to model reaction mechanisms, predict selectivities, and understand the electronic effects of the different halogens on the naphthalene ring.
These fundamental studies will not only advance our understanding of this specific molecule but also contribute to the broader field of polyhalogenated aromatic chemistry.
Exploration of New Material Science Applications
Naphthalene-based materials have shown promise in a variety of applications, including organic electronics and advanced polymers. The introduction of bromine, chlorine, and fluorine into the naphthalene core can significantly influence its electronic properties, crystal packing, and intermolecular interactions, leading to materials with novel functionalities.
Promising research directions in material science include:
Organic Semiconductors: Synthesizing and evaluating derivatives of this compound as active components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The halogens can be used to tune the HOMO/LUMO energy levels and improve charge transport.
Fluorescent Materials: Investigating the photophysical properties of functionalized this compound derivatives for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The heavy atom effect of bromine and chlorine could promote intersystem crossing and lead to interesting phosphorescent properties.
Liquid Crystals: Exploring the potential of rod-shaped molecules derived from this scaffold to form liquid crystalline phases. The halogen atoms can enhance molecular polarizability and influence the mesophase stability.
Flame Retardants: Given the presence of bromine and chlorine, investigating the potential of incorporating this moiety into polymer backbones to enhance their flame-retardant properties.
Computational Design and Prediction of Novel Derivatives
Advances in computational chemistry offer powerful tools for accelerating the discovery and development of new molecules with desired properties. In silico design and screening can guide synthetic efforts towards the most promising candidates, saving significant time and resources.
Future computational studies should focus on:
Virtual Library Screening: Creating a virtual library of this compound derivatives and using computational methods to predict their properties, such as electronic structure, reactivity, and potential for self-assembly.
Structure-Property Relationship Modeling: Developing quantitative structure-property relationship (QSPR) models to correlate the molecular structure of derivatives with their observed performance in catalytic or material science applications.
Predictive Reaction Modeling: Using computational tools to predict the outcome and selectivity of new synthetic transformations, aiding in the design of efficient and selective reaction protocols.
By leveraging the power of computational chemistry, researchers can more effectively navigate the vast chemical space accessible from this compound and identify high-potential targets for experimental investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
